molecular formula C11H11ClFNO2 B2781821 1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol CAS No. 2327034-11-5

1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol

Cat. No.: B2781821
CAS No.: 2327034-11-5
M. Wt: 243.66
InChI Key: JBHWYXNMLRLYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 3-chloro-5-fluorobenzoyl group and a hydroxyl group at the 3-position

Preparation Methods

The synthesis of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Benzoyl Group: The 3-chloro-5-fluorobenzoyl group can be introduced via acylation reactions using reagents such as 3-chloro-5-fluorobenzoyl chloride.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through selective hydroxylation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the benzoyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of specific chemical modifications on biological activity.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Chloro-5-fluorobenzoyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidin-2-one Derivatives: These compounds also feature a pyrrolidine ring but differ in the substituents and their positions.

    Benzoyl-Substituted Pyrrolidines: These compounds have different substituents on the benzoyl ring, affecting their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2/c12-8-3-7(4-9(13)5-8)11(16)14-2-1-10(15)6-14/h3-5,10,15H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHWYXNMLRLYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.